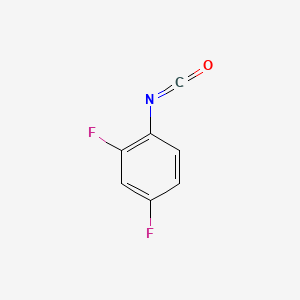

2,4-Difluorophenyl isocyanate

Übersicht

Beschreibung

2,4-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is a colorless to almost colorless liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds and substituted aromatic amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Difluorophenyl isocyanate is typically synthesized by reacting 2,4-difluoroaniline with phosgene or a phosgene equivalent. The reaction can be carried out under various conditions, including room temperature or with heating, and often requires the use of a catalyst to facilitate the reaction . The general reaction is as follows:

C6H3F2NH2+COCl2→C6H3F2NCO+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment to handle phosgene safely and efficiently. The reaction is conducted in a closed system to prevent the release of toxic gases .

Analyse Chemischer Reaktionen

Cyclotrimerization to Isocyanurates

2,4-Difluorophenyl isocyanate undergoes cyclotrimerization in the presence of catalysts like the 2-phosphaethynolate anion (OCP⁻), forming fluorinated isocyanurate derivatives. This reaction proceeds via intermediates such as 1,4,2-diazaphospholidine-3,5-dionide and spiro-phosphoranides , which act as reservoirs for active catalytic species .

Key Observations

-

Catalyst Efficiency : Na(OCP) (1 mol%) achieves 92% yield for phenyl isocyanate trimerization under ambient conditions .

-

Dynamic Behavior : In 2,6-difluorophenyl isocyanate analogs, NMR studies reveal temperature-dependent fluorine atom exchange (e.g., rotational barriers at 283 K) .

Nucleophilic Additions

The -NCO group reacts with nucleophiles like amines and alcohols, forming ureas and urethanes, respectively. Fluorine atoms at the 2,4-positions increase reaction rates compared to non-fluorinated analogs .

Reaction with Amines

Example :

Applications :

Polymerization Reactions

This compound is a precursor in polyurethane synthesis. It reacts with polyols to form durable polymers used in coatings and adhesives .

General Reaction :

Advantages :

Substituent Effects on Reactivity

The 2,4-difluoro configuration influences reaction pathways:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2,4-Difluorophenyl isocyanate serves as a crucial reagent in organic synthesis, particularly for the formation of urea derivatives and in the preparation of various pharmaceuticals. Its reactivity allows it to participate in nucleophilic substitution reactions and coupling reactions.

Table 1: Common Reactions Involving this compound

Biochemical Applications

In biochemistry, this compound has been used as a derivatization reagent for the analysis of lipids and other biomolecules. It facilitates the identification and quantification of molecular species in complex mixtures.

Case Study: Lipid Analysis

In a study published in PMC, researchers utilized this compound for the derivatization of diacylglycerol molecular species. The compound allowed for enhanced detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analyses, demonstrating its effectiveness in biochemical research .

Toxicological Considerations

While this compound has valuable applications, it is important to note its hazardous nature. The compound is classified as toxic and can cause skin irritation and respiratory issues upon exposure. Proper safety measures should be implemented when handling this chemical.

Table 2: Safety Data for this compound

| Hazard Classification | Description |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage | Category 2 |

| Specific Target Organ Toxicity | Respiratory system |

Wirkmechanismus

The mechanism of action of 2,4-difluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Difluorophenyl isocyanate: Similar in structure but differs in the position of the fluorine atoms.

Phenyl isocyanate: Lacks fluorine atoms, making it less reactive in certain reactions.

Uniqueness

2,4-Difluorophenyl isocyanate is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the aromatic ring. This substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds .

Biologische Aktivität

2,4-Difluorophenyl isocyanate (DFPI), with the molecular formula C₇H₃F₂NO, is an organic compound notable for its biological activity and reactivity. This article delves into the compound's biological properties, focusing on its toxicity, applications in medicinal chemistry, and interactions with biological molecules.

- Molecular Structure : DFPI is characterized as a clear to faintly yellow liquid with a boiling point of approximately 42°C at reduced pressure and a density of about 1.309 g/cm³.

- Reactivity : As an isocyanate, DFPI is highly reactive and can interact with nucleophiles, including amino acids in proteins, which may influence protein structure and function.

Toxicological Profile

The biological activity of DFPI has been primarily studied in the context of its toxicity:

- Toxicity Classification : DFPI is classified as toxic if swallowed and can cause severe respiratory irritation upon inhalation. Its handling requires caution due to its potential health hazards.

- Reactivity with Biological Molecules : DFPI's reactivity allows it to form adducts with various biological molecules, including proteins. This property is significant for understanding its implications in proteomics research.

Applications in Medicinal Chemistry

DFPI has been utilized in the synthesis of various bioactive compounds:

- Synthesis of Diarylisothioureas : One documented application involves the synthesis of N,N-disubstituted S,N'-diarylisothioureas, which exhibit antiproliferative activity against human cancer cell lines. A study published in Molecules highlights this application, showcasing DFPI's potential in developing anticancer agents.

Table 1: Synthesis Applications of DFPI

Case Studies and Research Findings

Several studies have explored the biological implications of DFPI:

- Antiproliferative Activity : Research indicates that derivatives synthesized from DFPI show promising results against various cancer cell lines, suggesting its utility in cancer therapy.

- Phospholipid Biosynthesis : A study demonstrated that DFPI analogs could inhibit phosphatidylcholine biogenesis, providing insights into lipid metabolism and potential therapeutic avenues for metabolic disorders .

- Derivatization Techniques : In analytical chemistry, DFPI has been used to derivatize diacylglycerols for mass spectrometry analysis, enhancing detection sensitivity and specificity .

Eigenschaften

IUPAC Name |

2,4-difluoro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENEALJPWJWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343928 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-55-7 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-Difluorophenyl isocyanate in the synthesis of Teflubenzuron?

A1: this compound serves as a crucial building block in the synthesis of Teflubenzuron, a benzoylurea insecticide. [] The synthesis involves a two-step process. First, this compound reacts with 2,6-difluorobenzamide to form an intermediate compound. This intermediate is then further reacted to yield the final product, Teflubenzuron. [] This highlights the significance of this compound as a precursor in the production of this commercially important insecticide.

Q2: Can you provide an example of how this compound has been utilized in solid-phase synthesis?

A2: Researchers have employed this compound in the solid-phase synthesis of N,N-disubstituted S,N'-diarylisothioureas. [] Resin-bound 1,1-disubstituted-2-arylisothioureas were reacted with this compound, and subsequent cleavage from the resin yielded the desired N,N-disubstituted S,N'-diarylisothioureas. This methodology proved effective in producing these compounds with good yields and high purity. [] This demonstrates the utility of this compound as a versatile reagent in solid-phase organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.